N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}cyclopropanesulfonamide
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Overview
Description
N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}cyclopropanesulfonamide is a complex organic compound with a unique structure that includes a trifluoromethyl group, a pyrimidine ring, a piperidine ring, and a cyclopropanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}cyclopropanesulfonamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the pyrimidine ring: This can be achieved through a condensation reaction between appropriate aldehydes and amines.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the piperidine ring: This can be synthesized through cyclization reactions involving appropriate amines and aldehydes.
Attachment of the cyclopropanesulfonamide moiety: This step may involve the reaction of cyclopropane derivatives with sulfonamide precursors under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}cyclopropanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}cyclopropanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}cyclopropanesulfonamide can be compared with other similar compounds, such as:
- N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}cyclopropanecarboxamide
- N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}cyclopropanecarboxylate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications
Properties
IUPAC Name |
N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N4O2S/c14-13(15,16)11-5-6-17-12(18-11)20-7-1-2-9(8-20)19-23(21,22)10-3-4-10/h5-6,9-10,19H,1-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFZNKAWTTZSRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC(=N2)C(F)(F)F)NS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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